molecular formula C15H15ClN4O6S B10947579 3-[(acetyloxy)methyl]-7-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10947579
M. Wt: 414.8 g/mol
InChI Key: WYCFTMKDCJUVRN-UHFFFAOYSA-N
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Description

3-[(Acetyloxy)methyl]-7-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in medicinal chemistry. It is a derivative of the β-lactam class of antibiotics, which are known for their ability to inhibit bacterial cell wall synthesis. This compound is particularly notable for its broad-spectrum antibacterial activity and its resistance to β-lactamase enzymes produced by certain bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(acetyloxy)methyl]-7-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps:

    Formation of the β-lactam ring: This is achieved through the cyclization of a suitable precursor, often involving the use of a strong base and a halogenating agent.

    Introduction of the thia-azabicyclo structure: This step involves the incorporation of sulfur and nitrogen atoms into the bicyclic framework, typically through a series of nucleophilic substitution reactions.

    Attachment of the pyrazole moiety: The 4-chloro-1-methyl-1H-pyrazol-3-yl group is introduced via a coupling reaction, often using a palladium catalyst under an inert atmosphere.

    Acetylation: The final step involves the acetylation of the hydroxymethyl group using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Sulfoxides and sulfones: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted pyrazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-[(Acetyloxy)methyl]-7-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying β-lactam reactivity and stability.

    Biology: Investigated for its antibacterial properties and its ability to overcome β-lactamase resistance.

    Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by resistant strains.

    Industry: Utilized in the development of new antibiotics and in the study of drug delivery systems.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The presence of the 4-chloro-1-methyl-1H-pyrazol-3-yl group enhances its binding affinity to PBPs and its resistance to β-lactamase enzymes.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another β-lactam antibiotic with a simpler structure and less resistance to β-lactamase enzymes.

    Cephalosporins: A class of β-lactam antibiotics with a broader spectrum of activity but different structural features.

    Carbapenems: Highly effective β-lactam antibiotics with a broader spectrum and greater resistance to β-lactamase enzymes.

Uniqueness

3-[(Acetyloxy)methyl]-7-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its complex structure, which combines the β-lactam ring with a thia-azabicyclo framework and a pyrazole moiety. This combination enhances its antibacterial activity and resistance to enzymatic degradation, making it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C15H15ClN4O6S

Molecular Weight

414.8 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[(4-chloro-1-methylpyrazole-3-carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H15ClN4O6S/c1-6(21)26-4-7-5-27-14-10(13(23)20(14)11(7)15(24)25)17-12(22)9-8(16)3-19(2)18-9/h3,10,14H,4-5H2,1-2H3,(H,17,22)(H,24,25)

InChI Key

WYCFTMKDCJUVRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=NN(C=C3Cl)C)SC1)C(=O)O

Origin of Product

United States

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